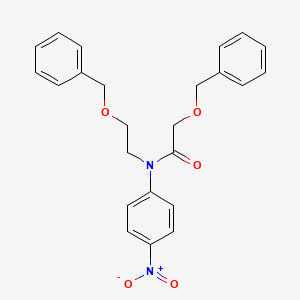
N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group, phenylmethoxy groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide typically involves the condensation of 4-nitroaniline with phenylmethoxyacetic acid derivatives. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide and a catalyst like 4-N,N-dimethylaminopyridine in a solvent such as dimethylformamide . The reaction conditions usually involve stirring at room temperature followed by heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylmethoxy derivatives.
Scientific Research Applications
N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylmethoxy groups can interact with hydrophobic regions of biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide
- N-(4-chlorophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide
- N-(4-fluorophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide
Uniqueness
N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H24N2O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide |
InChI |
InChI=1S/C24H24N2O5/c27-24(19-31-18-21-9-5-2-6-10-21)25(22-11-13-23(14-12-22)26(28)29)15-16-30-17-20-7-3-1-4-8-20/h1-14H,15-19H2 |
InChI Key |
OPHWECYDLCGTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















